molecular formula C13H18N2O2 B1461458 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid CAS No. 1019360-24-7

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid

Cat. No. B1461458
CAS RN: 1019360-24-7
M. Wt: 234.29 g/mol
InChI Key: CJRPDVJPDKWOIN-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid (6-DMN) is an organic compound that belongs to the piperidine family of compounds. It is a white, crystalline solid with a melting point of 57-58°C. 6-DMN is soluble in water, ethanol, and acetone. It is used in a variety of scientific and medical applications, including as a research tool, a drug target, and a therapeutic agent.

Scientific Research Applications

Hypoglycemic Properties

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid and its analogues have been investigated for their hypoglycemic properties. Research by Youngdale and Oglia (1985) found that certain 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, with substituents primarily at the 6-position, exhibit hypoglycemic potency. This research is valuable in understanding the potential therapeutic applications of this compound in treating diabetes or related metabolic disorders.

Anaerobic Degradation

The anaerobic degradation of nicotinic acid, including compounds like 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid, was the focus of research by Tsai and Stadtman (1971). Their work contributes to our understanding of the biochemical pathways and mechanisms through which these compounds are broken down in anaerobic conditions, relevant in environmental and microbiological studies.

Atherosclerosis Prevention

The role of nicotinic acid in atherosclerosis prevention was examined by Lukasova et al. (2011). They discovered that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects, suggesting potential applications of this compound in cardiovascular health.

Industrial Applications

The industrial applications of nicotinic acid, a category to which 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid belongs, have been explored. Lisicki et al. (2022) conducted a review on ecological methods to produce nicotinic acid, which is significant for its environmental impact and practicality in industrial settings.

Antioxidant and Vasorelaxation Properties

The antioxidant and vasorelaxation properties of thionicotinic acid derivatives were studied by Prachayasittikul et al. (2010). Their findings reveal that these compounds, related to 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid, are a novel class of compounds with potential therapeutic applications.

properties

IUPAC Name

6-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-4-3-5-10(2)15(9)12-7-6-11(8-14-12)13(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRPDVJPDKWOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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